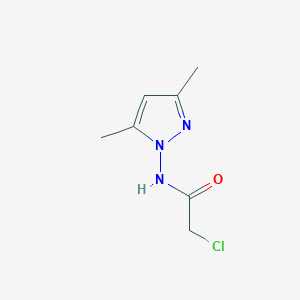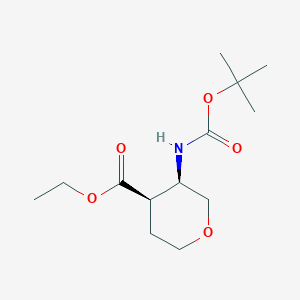![molecular formula C12H24N2O B1444111 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol CAS No. 1304787-89-0](/img/structure/B1444111.png)
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
Übersicht
Beschreibung
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a chemical compound with two known forms: the free base form with CAS Number 1304787-89-0 and the dihydrochloride salt form with CAS Number 1423034-31-4 . The compound has a molecular weight of 212.33 for the free base form and 285.26 for the dihydrochloride form . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride is1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H . This code provides a textual representation of the molecular structure.
Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound is utilized for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure, featuring both a cyclohexanol and aminopiperidine moiety, makes it a versatile intermediate. It can be used to develop compounds with potential activity on central nervous system receptors or ion channels due to the presence of the aminopiperidine, which is a common feature in many drugs targeting neurological pathways .
Material Science
The compound’s utility in material science stems from its potential as a monomer for polymer synthesis. The cyclohexanol group can undergo polymerization, leading to materials with unique properties such as increased resilience or flexibility. Additionally, the aminopiperidine segment could be used to introduce cross-linking capabilities within polymers, which can enhance the material’s thermal stability and mechanical strength .
Chemical Synthesis
“1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol” serves as a building block in chemical synthesis. Its bifunctional nature, containing both an alcohol and an amine, allows for a wide range of chemical transformations. It can be used to synthesize complex organic compounds, including natural products or potential new drugs, through various reactions such as alkylation, acylation, and more .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic methods. Its unique structure may help in the calibration of instruments or in the development of new analytical techniques, particularly in the separation sciences where its polar and non-polar parts could interact differently with the stationary and mobile phases .
Life Sciences Research
The compound’s relevance in life sciences research lies in its potential as a biochemical tool. It could be used to probe the function of biological molecules, especially enzymes that interact with cyclohexanol or aminopiperidine structures. This can help in understanding the mechanism of action of these enzymes or in the discovery of new enzymatic activities .
Chromatography Applications
“1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol” may be used in the development of chromatographic methods. Its structure could be beneficial in studying retention behaviors or in the creation of novel stationary phases. It might also serve as a ligand in affinity chromatography to isolate specific molecules based on their interaction with the aminopiperidine or cyclohexanol parts of the compound .
Safety and Hazards
The safety information for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIWFDXTVZCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)






![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)

